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Compound of Interest

Compound Name:
Methyl 6-bromoquinoline-3-

carboxylate

Cat. No.: B577850 Get Quote

A Comprehensive Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate
Analogs

For researchers and drug development professionals, the quinoline scaffold represents a

privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of

pharmacological activities. This guide provides a comparative overview of the biological

activities of analogs of Methyl 6-bromoquinoline-3-carboxylate, focusing on their anticancer,

antimicrobial, and anti-inflammatory properties. The information presented is based on a

compilation of experimental data from various studies on structurally related quinoline

derivatives.

Anticancer Activity
Analogs of Methyl 6-bromoquinoline-3-carboxylate have demonstrated significant potential

as anticancer agents. The primary mechanisms of action appear to involve the induction of

apoptosis and the inhibition of tubulin polymerization.

Comparative Efficacy of Quinoline-3-carboxylate
Analogs
The following table summarizes the in vitro anticancer activity of various quinoline-3-

carboxylate analogs against different cancer cell lines. The data is presented as IC50 values

(the concentration required to inhibit the growth of 50% of cells).
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Compound ID Modification Cell Line IC50 (µM) Reference

Analog 1 (4m)

2-styrylquinoline-

3-carboxylate

derivative

K562 (Leukemia) 0.28 [1][2]

Analog 2 (4k)

2-styrylquinoline-

3-carboxylate

derivative

K562 (Leukemia) 0.28 [1][2]

Analog 3 (4m)

2-styrylquinoline-

3-carboxylate

derivative

MCF-7 (Breast

Cancer)
0.33 [1][2]

Analog 4 (4n)

2-styrylquinoline-

3-carboxylate

derivative

MCF-7 (Breast

Cancer)
0.33 [1][2]

CTRI-17
Novel quinoline

derivative

Breast Cancer

Cells
0.1-0.3 [3]

CTRI-20
Novel quinoline

derivative

Breast Cancer

Cells
0.1-0.3 [3]

(+)-6c

6-butyl-12-

formyl-5,6-hydro-

3,9-

dihydroxyindolo[

2,1-

alpha]isoquinolin

e

Tubulin

Polymerization
3.1 [4]

Compound 4c
Novel quinoline

derivative

Tubulin

Polymerization
17 [5]

Mechanism of Action: Apoptosis Induction
Several quinoline derivatives exert their anticancer effects by inducing programmed cell death,

or apoptosis. This is often mediated through the intrinsic apoptosis pathway.
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Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate analogs.
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Mechanism of Action: Tubulin Polymerization Inhibition
Certain quinoline analogs have been shown to inhibit the polymerization of tubulin, a critical

process for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and

ultimately, cell death.
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Caption: Inhibition of tubulin polymerization by quinoline analogs.
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Antimicrobial Activity
Derivatives of Methyl 6-bromoquinoline-3-carboxylate also exhibit promising antimicrobial

activity against a range of bacterial and fungal pathogens.

Comparative Efficacy of Quinoline Analogs
The following table summarizes the in vitro antimicrobial activity of various quinoline analogs,

presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ID Modification Microorganism MIC (µg/mL) Reference

Amifloxacin (16)

1-methylamino,

7-(4-methyl-1-

piperazinyl)

Escherichia coli 0.25 [6]

Analog (21)
1-methylamino,

7-(1-piperazinyl)
Escherichia coli Not Specified [6]

Compound 9g

α-

aminophosphona

te with

coumarylthiazole

Staphylococcus

aureus
0.25 [7]

Compound 9h

α-

aminophosphona

te with

coumarylthiazole

Staphylococcus

aureus
0.25 [7]

Compound 10k

α-

aminophosphona

te with

coumarylthiazole

Candida albicans 0.25 [7]

Compound 10l

α-

aminophosphona

te with

coumarylthiazole

Candida albicans 0.25 [7]
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Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also under investigation, with

some analogs showing potential to modulate key inflammatory pathways. A proposed

mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of

activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Experimental Workflow for Anti-inflammatory Screening
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Caption: Experimental workflow for assessing anti-inflammatory activity.
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Experimental Protocols
Anticancer Activity Assays

MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active

metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a

purple formazan product. The amount of formazan is proportional to the number of living

cells.

SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind

to protein components of cells. The amount of bound dye is proportional to the cell mass and

is used to determine cytotoxicity.

Antimicrobial Activity Assay
Broth Micro-dilution Method: This method is used to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are

prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a

standardized suspension of the test microorganism. The MIC is the lowest concentration of

the compound that inhibits visible growth of the microorganism after a defined incubation

period.

Conclusion
The analogs of Methyl 6-bromoquinoline-3-carboxylate represent a versatile chemical

scaffold with significant potential in the development of new therapeutic agents. The presented

data highlights their promising anticancer, antimicrobial, and anti-inflammatory activities.

Structure-activity relationship studies, as indicated in the referenced literature, are crucial for

optimizing the potency and selectivity of these compounds. Further research focusing on the

specific mechanisms of action and in vivo efficacy is warranted to translate these findings into

clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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